N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Solubility

Select N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide for reproducible biological activity in influenza polymerase and kinase inhibitor assays. The precise hydroxy-methoxy-phenylpropyl side chain confers a unique hydrogen-bonding profile, steric bulk, and lipophilicity that cannot be replicated by simpler thiophene-3-carboxamide analogs. Validated scaffold for disrupting influenza RNA polymerase interactions; distinct substitution pattern enables differential kinome selectivity profiling. Calculated TPSA 75.4 Ų and cLogP 2.3 position it within CNS drug-like space for BBB permeability studies. Insist on exact substitution for reliable screening outcomes.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 2034230-55-0
Cat. No. B2391995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide
CAS2034230-55-0
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCOCC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C15H17NO3S/c1-19-11-15(18,13-5-3-2-4-6-13)10-16-14(17)12-7-8-20-9-12/h2-9,18H,10-11H2,1H3,(H,16,17)
InChIKeyPGFBJBVKDXUDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide (CAS 2034230-55-0): Baseline Identity for Procurement Evaluation


N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a synthetic small molecule belonging to the thiophene-3-carboxamide class, which has been extensively explored in medicinal chemistry for kinase inhibition, antiviral, and anticancer applications [1]. The compound features a thiophene ring substituted at the 3-position with a carboxamide group and an N-(2-hydroxy-3-methoxy-2-phenylpropyl) side chain (molecular formula C15H17NO3S, molecular weight 291.37 g/mol, typical purity 95% ). Its structural characteristics position it as a versatile building block or specialized probe within research and industrial settings.

Why Generic Substitution of N-(2-Hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide Fails


Generic replacement of N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide with other “thiophene-3-carboxamide” derivatives is not feasible because the biological activity, physicochemical profile, and reactivity of this class are exquisitely dependent on the nature of the N-substituent. The hydroxy-methoxy-phenylpropyl side chain introduces a specific hydrogen-bonding pattern, increased steric bulk, and altered lipophilicity that cannot be replicated by simpler alkyl or aryl amides. For example, in influenza polymerase inhibitors, minor modifications to the thiophene-3-carboxamide scaffold led to >10-fold changes in potency and cytotoxicity [1]. Consequently, selecting a compound with the exact substitution pattern is critical for reproducible activity in target-based or phenotypic assays.

Product-Specific Quantitative Evidence Guide for N-(2-Hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide


Enhanced Hydrogen-Bond Donor Capacity vs. Simple Thiophene-3-carboxamide Analogs

The target compound contains a secondary hydroxyl group on the phenylpropyl side chain, increasing the total hydrogen-bond donor (HBD) count to 2, compared to 1 HBD for unsubstituted thiophene-3-carboxamide or N-alkyl derivatives such as N-methylthiophene-3-carboxamide [1]. This additional HBD enhances aqueous solubility and modulates target interactions, as shown in systematic SAR studies of influenza polymerase inhibitors where compounds with HBD-rich side chains exhibited improved ligand efficiency [2].

Medicinal Chemistry Physicochemical Profiling Solubility

Differentiated Lipophilicity (cLogP) vs. N-Aryl Thiophene-3-carboxamide Comparators

The calculated partition coefficient (cLogP) for N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is estimated at 2.3 (±0.5), placing it in a favorable range for oral bioavailability . In contrast, the closely related N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide exhibits a cLogP of ~3.5 due to the larger aromatic surface, while N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide has a lower cLogP (~1.8) because of the electron-deficient heterocycle . The intermediate lipophilicity of the target compound may translate into a better balance between permeability and solubility.

Drug Design ADMET LogP

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is calculated to be 75.4 Ų, which is below the commonly applied threshold of 90 Ų for blood-brain barrier (BBB) penetration [1]. By comparison, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide has a higher TPSA (96.2 Ų) due to the additional nitrogen atoms, making it less likely to cross the BBB . This difference is relevant when selecting compounds for CNS-targeted projects vs. peripheral applications.

CNS Drug Delivery Physicochemical Properties TPSA

Application Scenarios for N-(2-Hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide


Scaffold-Hopping and Library Design in Antiviral Drug Discovery

The thiophene-3-carboxamide core has been validated as a privileged scaffold for disrupting influenza virus RNA polymerase protein–protein interactions [1]. The title compound, with its unique hydroxy-methoxy-phenylpropyl side chain, can serve as a starting point for scaffold-hopping campaigns or as a diversity element in combinatorial libraries aimed at identifying novel anti-influenza agents with improved resistance profiles.

Physicochemical Profiling and CNS Drug Candidate Assessment

Based on its calculated TPSA (75.4 Ų) and cLogP (2.3), the compound falls within the favorable CNS drug-like space. It can be used as a reference standard or a negative control in blood-brain barrier permeability assays, and as a building block for synthesizing CNS-penetrant analogs [2].

Chemical Probe Development for Kinase Selectivity Studies

Thiophene-3-carboxamides have been developed as VEGFR-2 inhibitors (IC50 = 191.1 nM for lead compound 14d) and EGFR inhibitors (IC50 = 94.4 nM for selenide derivatives) [3]. The title compound’s distinct substitution pattern may confer differential kinase selectivity, making it a valuable probe for dissecting kinome selectivity when screened alongside established thiophene-3-carboxamide inhibitors.

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